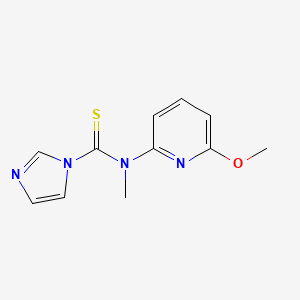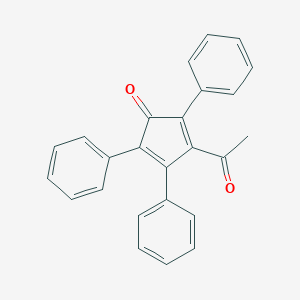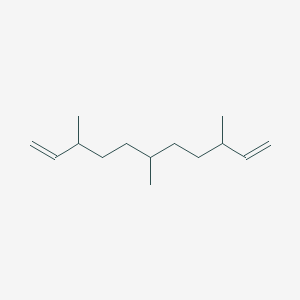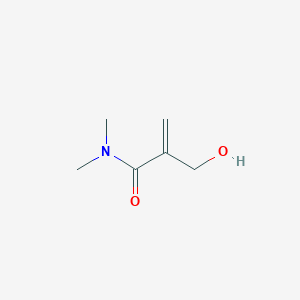
N-Benzyl-2-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-cyclopropylbenzamide is an organic compound with the molecular formula C17H17NO It is a benzamide derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-cyclopropylbenzamide can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-cyclopropylbenzoic acid. The reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of solid-supported catalysts and automated systems can further streamline the synthesis process, ensuring consistent product quality and reducing production costs.
化学反应分析
Types of Reactions
N-Benzyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of N-benzyl-2-cyclopropylbenzylamine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: N-benzyl-2-cyclopropylbenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
科学研究应用
N-Benzyl-2-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-Benzyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
N-Benzyl-2-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Benzyl-2-methylbenzamide: Contains a methyl group instead of a cyclopropyl group.
N-Benzyl-2-chlorobenzamide: Features a chlorine atom in place of the cyclopropyl group.
Uniqueness
N-Benzyl-2-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
CAS 编号 |
918867-72-8 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-benzyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-13-6-2-1-3-7-13)16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19) |
InChI 键 |
SCNVJYULCZEVNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)

![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)


![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)


![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
